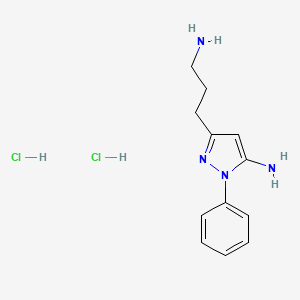

3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride

Description

3-(3-Aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride (CAS 1315367-93-1) is a pyrazole-derived compound with a phenyl group at the 1-position, an aminopropyl chain at the 3-position, and an amine group at the 5-position, stabilized as a dihydrochloride salt. Its molecular formula is C₁₃H₁₉Cl₂N₅, yielding a molecular weight of 316.23 g/mol (calculated from atomic weights). The dihydrochloride salt enhances solubility in polar solvents like water, particularly under acidic conditions (pH ≤ 4) . This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, though specific therapeutic applications remain underexplored in publicly available literature .

Properties

IUPAC Name |

5-(3-aminopropyl)-2-phenylpyrazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.2ClH/c13-8-4-5-10-9-12(14)16(15-10)11-6-2-1-3-7-11;;/h1-3,6-7,9H,4-5,8,13-14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBRPUWXWBMMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)CCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride generally involves the following key steps:

- Formation of the pyrazole ring

- Introduction of the phenyl substituent

- Attachment of the 3-aminopropyl side chain

- Conversion to the dihydrochloride salt

Detailed Preparation Steps

| Step | Process Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1. Formation of Pyrazole Ring | Condensation of hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole core | Hydrazine hydrate, 1,3-diketone, acidic medium (e.g., acetic acid) | Acidic environment facilitates cyclization |

| 2. Introduction of Phenyl Group | Friedel-Crafts acylation of the pyrazole ring using benzoyl chloride and aluminum chloride catalyst | Benzoyl chloride, AlCl3, solvent (e.g., dichloromethane) | Phenyl group introduced at N-1 position |

| 3. Substitution with Aminopropyl Group | Nucleophilic substitution of pyrazole ring with 3-bromopropylamine in the presence of a base | 3-bromopropylamine, potassium carbonate (K2CO3), solvent (e.g., DMF) | Base promotes substitution at pyrazole nitrogen |

| 4. Formation of Dihydrochloride Salt | Treatment of the free base compound with hydrochloric acid to obtain the dihydrochloride salt | HCl gas or aqueous HCl | Enhances solubility and stability |

Reaction Mechanisms and Conditions

Pyrazole Ring Formation: The reaction between hydrazine and a 1,3-diketone proceeds via nucleophilic attack of hydrazine on the diketone carbonyls, followed by cyclization and dehydration to yield the pyrazole ring. Acid catalysis accelerates this process.

Phenyl Group Introduction: Friedel-Crafts acylation introduces the phenyl group via electrophilic aromatic substitution on the pyrazole ring, with aluminum chloride acting as a Lewis acid catalyst to activate benzoyl chloride.

Aminopropyl Substitution: The nucleophilic amine attacks the pyrazole ring at a suitable position, often the N-1 nitrogen, displacing the bromide leaving group under basic conditions to form the aminopropyl side chain.

Salt Formation: The free base is protonated by hydrochloric acid to form the dihydrochloride salt, improving aqueous solubility and chemical stability.

Industrial Production Considerations

Industrial synthesis of this compound may involve:

Optimization of reaction yields and purity through controlled temperature, solvent choice, and reagent stoichiometry.

Use of continuous flow reactors for efficient scale-up.

Avoidance of toxic solvents like pyridine, replacing with safer alternatives.

Purification techniques such as recrystallization or chromatography to isolate the dihydrochloride salt in high purity.

Comparative Analysis of Preparation Methods

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Medium | Batch reactors, conventional solvents | Continuous flow, green solvents |

| Catalyst Use | Aluminum chloride for Friedel-Crafts | Potentially solid acid catalysts or milder Lewis acids |

| Purification | Chromatography, recrystallization | Crystallization, filtration |

| Safety Considerations | Standard lab precautions | Avoidance of toxic solvents (e.g., pyridine), waste minimization |

| Yield Optimization | Manual control | Automated process control |

Relevant Research Findings

The pyrazole ring formation via hydrazine and diketone is well-established, providing a versatile platform for further functionalization.

Introduction of the aminopropyl group using 3-bromopropylamine and potassium carbonate proceeds efficiently under mild conditions, yielding the desired substitution product.

Formation of the hydrochloride salt enhances the compound's physicochemical properties, making it suitable for pharmaceutical and research applications.

Alternative synthetic routes, such as those avoiding toxic solvents like pyridine, have been developed for related pyrazole derivatives, indicating potential for greener synthesis pathways.

Summary Table of Preparation Methods

| Preparation Stage | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Pyrazole Ring Formation | Cyclization | Hydrazine, 1,3-diketone | Acidic medium, reflux | Pyrazole core |

| Phenyl Group Introduction | Friedel-Crafts Acylation | Benzoyl chloride, AlCl3 | Anhydrous, low temp | Phenyl substitution at N-1 |

| Aminopropyl Group Attachment | Nucleophilic Substitution | 3-bromopropylamine, K2CO3 | Mild heating, polar solvent | Aminopropyl side chain |

| Salt Formation | Acid-base Reaction | HCl (gas or aqueous) | Room temp | Dihydrochloride salt |

Chemical Reactions Analysis

1.1. Laccase-Mediated C-4 Arylation

A novel enzymatic strategy employs Myceliophthora thermophila laccase to achieve chemoselective arylation at the C-4 position of pyrazole derivatives. The mechanism involves oxidative formation of orthoquinones from catechols, followed by nucleophilic attack by the 5-aminopyrazole core under mild conditions (e.g., room temperature, aqueous solvent systems) . This approach avoids pre-activation of the target carbon or amine protection, demonstrating high efficiency (42–94% yields) across diverse aryl groups.

Representative Arylation Examples

| Aryl Group (R) | Reaction Yield (%) | Key Features |

|---|---|---|

| Phenyl | 74 | High regioselectivity |

| 4-Methoxyphenyl | 67 | Electron-donating substituent |

| 3-Nitrophenyl | 58 | Electron-withdrawing substituent |

| Biphenyl | 94 | Bulky aryl group |

This method is particularly advantageous for synthesizing arylated pyrazoles with anti-inflammatory or anti-proliferative properties .

1.2. Rh(III)-Catalyzed [5 + 1] Annulation

A Rh(III)-catalyzed C–H activation/cyclization cascade enables the divergent synthesis of pyrazolo[1,5-a]quinazolines via [5 + 1] annulation. The reaction combines phenyl-1H-pyrazol-5-amine (a structural analog of the target compound) with alkynoates or alkynamides, forming six-membered fused heterocycles with high atom economy .

Reaction Parameters

-

Catalyst: RhCl3·3H2O (5 mol%)

-

Base: Na2CO3 (1.0 equiv)

-

Solvent: DMF (40 mL)

-

Temperature: 80°C

This method achieves broad substrate scope, including arylated pyrazoles with functional groups such as -NH2, -OCH3, and -NO2. Mechanistic studies indicate that the pyrazole’s 5-amino group facilitates cyclization by stabilizing intermediate metal complexes .

2.1. Stepwise Functionalization

The target compound’s synthesis involves sequential installation of the 3-aminopropyl and 1-phenyl groups via:

-

Alkylation : Introducing the 3-aminopropyl substituent through nucleophilic substitution (e.g., using 3-bromo-1-propanamine).

-

Arylation : Selective C-4 functionalization via laccase-mediated or Rh(III)-catalyzed methods .

2.2. Alternative Approaches

Direct arylation of pyrazoles at the C-4 position remains challenging due to competing N-6 arylation. Strategies to mitigate this include:

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, where it is investigated for its potential therapeutic effects. Research indicates that compounds with pyrazole moieties often exhibit a range of biological activities, including:

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Analgesic Properties : It may provide pain relief by influencing neurotransmitter systems related to pain perception.

- Antimicrobial Activity : Preliminary studies suggest that it could have antimicrobial properties, which are valuable for developing new antibiotics.

Neuropharmacology

The structural features of 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride suggest potential interactions with neurotransmitter receptors. Specifically, it may influence serotonin receptors involved in mood regulation and anxiety disorders. This aspect makes it a candidate for further exploration in treating psychiatric conditions.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:

- Nucleophilic Substitution Reactions : The amino groups can participate in these reactions to form derivatives with enhanced properties.

- Electrophilic Aromatic Substitution : The pyrazole ring can undergo modifications that may lead to novel compounds with specific biological activities.

Case Study 1: Anti-inflammatory Activity

A study conducted on derivatives of 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride demonstrated significant anti-inflammatory effects in animal models. The mechanism was linked to the inhibition of pro-inflammatory cytokines, suggesting its potential use in treating conditions like arthritis and other inflammatory diseases.

Case Study 2: Neuropharmacological Effects

Research published in pharmacology journals highlighted the compound's ability to modulate serotonin levels in vitro. This modulation was associated with anxiolytic effects, indicating its potential as a therapeutic agent for anxiety disorders.

Mechanism of Action

The mechanism of action of 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table compares key properties of 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride with analogous pyrazole-based compounds:

Key Observations:

Structural Variations: The aminopropyl chain in the target compound distinguishes it from analogs with simpler alkyl (e.g., propyl in ) or aryl (e.g., 4-chlorophenyl in ) substituents. The dihydrochloride salt enhances aqueous solubility compared to mono-hydrochloride derivatives (e.g., ), similar to berotralstat dihydrochloride, a related pyrazole salt used clinically .

Molecular Weight :

- The target compound (316.23 g/mol) is heavier than simpler derivatives (e.g., 161.63 g/mol for 5-propyl analog ), reflecting its extended substituents.

Research Findings and Limitations

- Synthetic Utility: Pyrazole derivatives like 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine are pivotal in constructing fused heterocycles (e.g., pyrazolo[3,4-b]pyridinones) via reactions with ethyl acetoacetate . The target compound’s aminopropyl group may enable similar reactivity for generating nitrogen-rich scaffolds.

- Solubility and Bioavailability : The dihydrochloride form likely improves pharmacokinetic properties compared to neutral pyrazoles, as seen in berotralstat dihydrochloride, which exploits salt formation for enhanced bioavailability .

- Knowledge Gaps: No direct comparative studies on biological activity or stability were identified in the evidence. Further research is needed to elucidate its pharmacological profile relative to analogs.

Biological Activity

3-(3-Aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride (CAS: 1315367-93-1) is a chemical compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 273.21 g/mol. Its structure features a pyrazole ring, which is crucial for its biological activity, and two amine groups that may enhance its interaction with biological targets. The dihydrochloride form improves solubility in aqueous environments, facilitating its use in biochemical research and drug development .

The biological activity of 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride can be attributed to several mechanisms:

- Neurotransmitter Modulation : This compound has shown potential in modulating neurotransmitter systems, particularly influencing serotonin receptors. This interaction may have implications for mood regulation and anxiety disorders .

- Anticancer Activity : Research indicates that pyrazole derivatives often exhibit anticancer properties. The compound may inhibit key enzymes involved in cancer cell proliferation, similar to other pyrazole derivatives that target BRAF(V600E) and EGFR pathways .

- Anti-inflammatory Effects : The presence of the pyrazole moiety is associated with anti-inflammatory activities, which may be beneficial in treating conditions characterized by excessive inflammation .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride, a comparison with structurally similar compounds is essential. Below is a table summarizing some related pyrazole derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Amino-3-methyl-1-phenylpyrazole | C₁₀H₁₁N₃ | Exhibits strong anti-inflammatory properties |

| 4-Aminoantipyrine | C₁₁H₁₂N₄O | Known for analgesic effects |

| 4-Methylpyrazole | C₅H₇N₃ | Used as an intermediate in synthetic chemistry |

| 1-(4-Methylphenyl)-3-(4-nitrophenyl)pyrazole | C₁₄H₁₂N₄O₂ | Exhibits potent antitumor activity |

The distinct side chain of 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride contributes to its specific biological activities, differentiating it from the aforementioned compounds .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological assays:

- Anticancer Studies : In vitro studies demonstrated that 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride exhibited significant inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth .

- Anti-inflammatory Activity : Experimental models showed that this compound reduced the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .

- Neuropharmacological Effects : Behavioral studies in animal models revealed that the compound could reduce anxiety-like behaviors, further supporting its role in modulating neurotransmitter systems .

Q & A

Q. What crystallographic techniques resolve twinning or disorder in single-crystal structures of this compound?

- Methodological Answer : SHELXL’s TWIN and BASF commands model twinning ratios, while PART instructions partition disordered regions. High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements improve electron density maps for flexible substituents .

Safety and Compliance

Q. What are the recommended protocols for detecting and mitigating decomposition products during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.